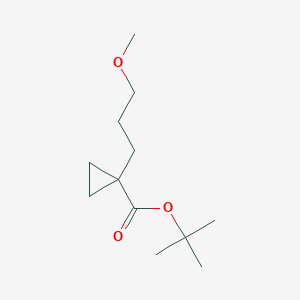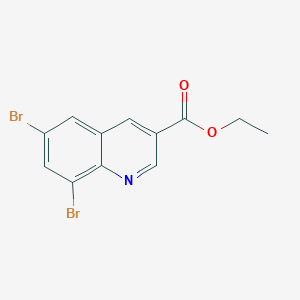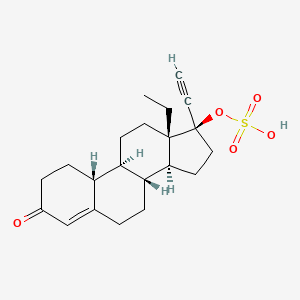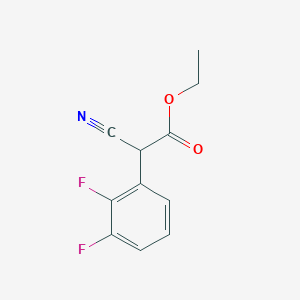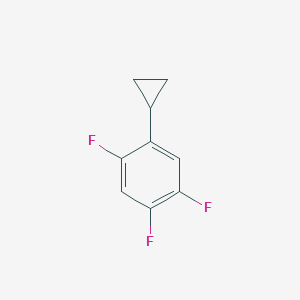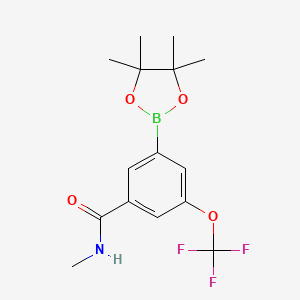
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group and a boronate ester, making it a versatile molecule for synthetic and analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate aniline derivative with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using reagents like trifluoromethoxy iodide.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the benzamide derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronate ester moiety can interact with diols and other nucleophiles, making it useful in sensor applications.
Pathways: The compound can participate in various organic reactions, including cross-coupling and substitution reactions, through its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the trifluoromethoxy group, making it less versatile in certain applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide: Lacks the N-methyl group, affecting its reactivity and solubility.
Uniqueness
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy group and the boronate ester, which confer distinct reactivity and functional properties, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C15H19BF3NO4 |
|---|---|
Peso molecular |
345.12 g/mol |
Nombre IUPAC |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C15H19BF3NO4/c1-13(2)14(3,4)24-16(23-13)10-6-9(12(21)20-5)7-11(8-10)22-15(17,18)19/h6-8H,1-5H3,(H,20,21) |
Clave InChI |
CTUNYSFPOOVCLT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


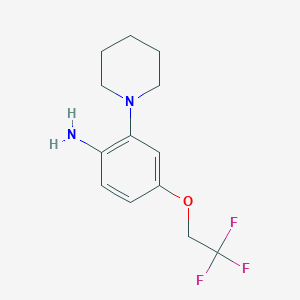
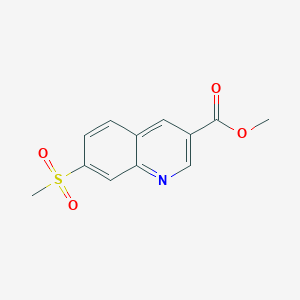
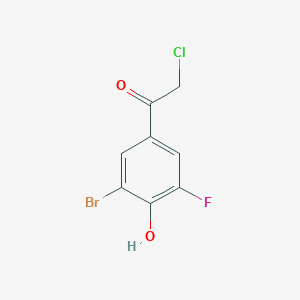
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
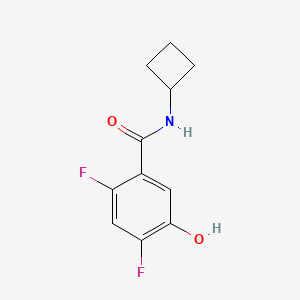
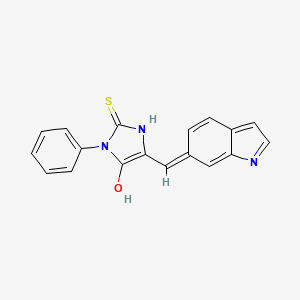

![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
